

Mifepristone in Scientific Research: A Comparative Analysis of Clinical Trial Data

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Compound of Interest

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Mifepristone, a synthetic steroid also known as RU-486, functions as a potent competitive antagonist at the progesterone and glucocorticoid receptors.[1][2] This dual activity has led to its investigation across a wide spectrum of clinical applications, far beyond its well-known use in medical termination of pregnancy.[2][3] For researchers and drug development professionals, understanding the clinical trial landscape of mifepristone and its alternatives is crucial for identifying new therapeutic avenues and designing future studies. This guide provides a comparative analysis of mifepristone's performance in key research areas, supported by clinical trial data and detailed experimental protocols.

Cushing's Syndrome: Targeting Glucocorticoid Receptor Overactivation

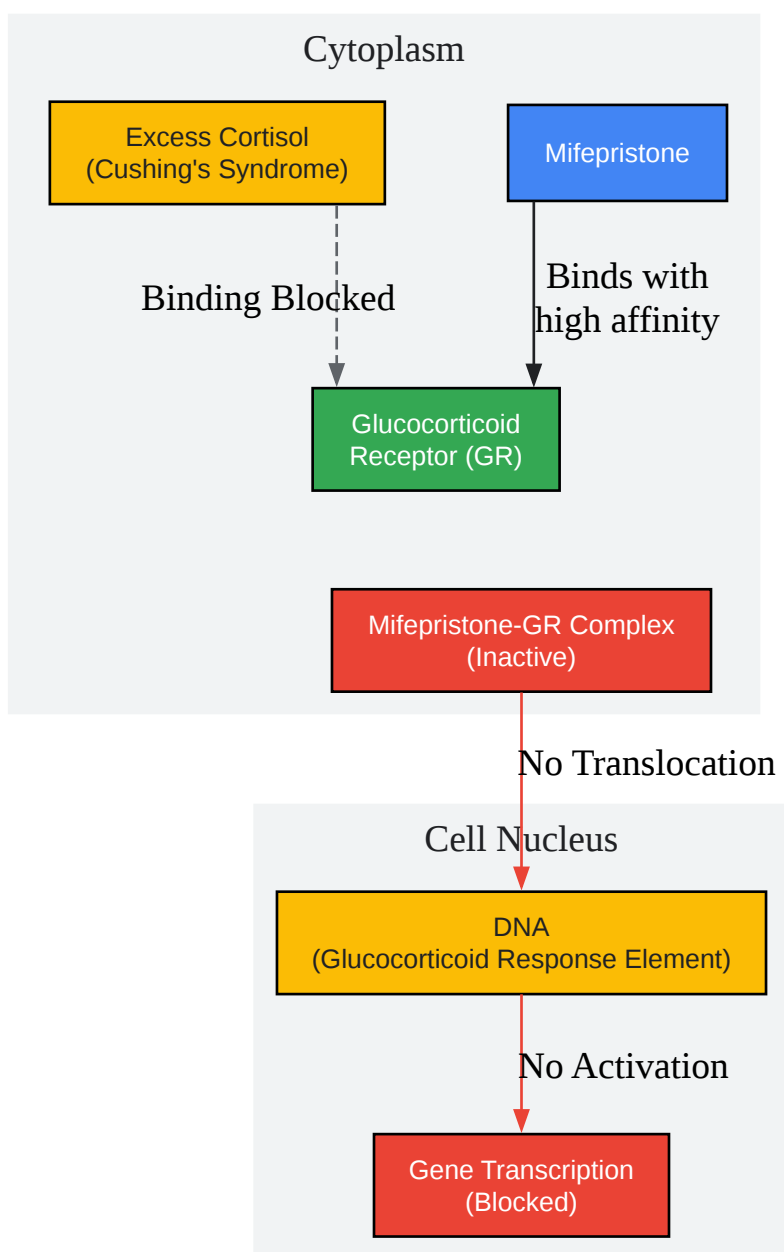
Cushing's syndrome (CS) is characterized by prolonged exposure to high levels of cortisol, leading to significant morbidity.[4] Mifepristone's ability to block the glucocorticoid receptor makes it a valuable therapeutic option for managing the symptoms of endogenous CS, particularly hyperglycemia.[2][5]

Parameter	Baseline (Mean ± SD)	Week 24 (Mean ± SD)	p-value	Reference
Glucose Metabolism (C- DM Cohort)	[6]			
Glycated Hemoglobin (HbA1c)	7.43 ± 1.52%	6.29 ± 0.99%	< 0.001	[6]
Fasting Plasma Glucose	149.0 ± 75.7 mg/dL	104.7 ± 37.5 mg/dL	< 0.03	[6]
Blood Pressure (C-HT Cohort)	[6]			
Diastolic Blood Pressure Response	N/A	38% of patients	< 0.05	[6]
Body Composition & Clinical Improvement	[4][6]			
Weight Change	N/A	-5.7 ± 7.4%	< 0.001	[6]
Waist Circumference (Women)	N/A	-6.78 ± 5.8 cm	< 0.001	[6]
Waist Circumference (Men)	N/A	-8.44 ± 5.9 cm	< 0.001	[6]
Overall Clinical Improvement	N/A	87% of patients	< 0.0001	[4]

C-DM: Cushing's syndrome with type 2 diabetes mellitus/impaired glucose tolerance. C-HT: Cushing's syndrome with hypertension alone.

The Study of the Efficacy and Safety of Mifepristone in the Treatment of Endogenous Cushing Syndrome (SEISMIC) was a pivotal multicenter, open-label, 24-week trial.^[5]

- Participants: 50 adult patients with endogenous Cushing's syndrome who had failed or were not candidates for surgery and had type 2 diabetes mellitus, impaired glucose tolerance, or hypertension.^{[5][6]}
- Intervention: Mifepristone was administered orally, with the dose initiated at 300 mg daily and titrated up to a maximum of 1200 mg daily based on clinical and metabolic response.^[6]
- Primary Outcome Measures: For patients with glucose intolerance, the primary outcome was the change in the area under the curve (AUC) for glucose during an oral glucose tolerance test. For patients with hypertension, it was the change in diastolic blood pressure from baseline to week 24.^[6]
- Assessments: Clinical and metabolic parameters, including weight, blood pressure, glucose levels, and quality of life, were assessed at regular intervals (weeks 6, 10, 16, and 24).^[7] An independent review board assessed global clinical improvement.^[5]



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Mifepristone blocks cortisol action by binding to the GR.

Psychotic Depression: A Novel Antiglucocorticoid Approach

Patients with psychotic major depression often exhibit elevated cortisol levels, suggesting hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis.[8][9] Mifepristone's

antiglucocorticoid properties provide a rationale for its use as a rapid-acting treatment for the psychotic features of this disorder.[\[10\]](#)[\[11\]](#)

Study Design	N	Dosage	Duration	Key Finding	Reference
Randomized, Double-Blind, Placebo-Controlled	433	300, 600, or 1200 mg/day	7 days	No statistical difference from placebo on primary endpoint. However, patients with plasma concentrations ≥ 1660 ng/mL showed a significant reduction in psychotic symptoms.	[12]
Pooled Analysis (5 Phase 2/3 studies)	1460	Varied	7 days	Meaningful efficacy ($p < .004$) in reducing psychotic symptoms. Patients with high plasma levels (≥ 1637 ng/mL) showed a more significant effect ($p = .0004$).	[8]
Randomized, Double-Blind	30	600 mg/day	8 days	Significantly more patients in the	[11]

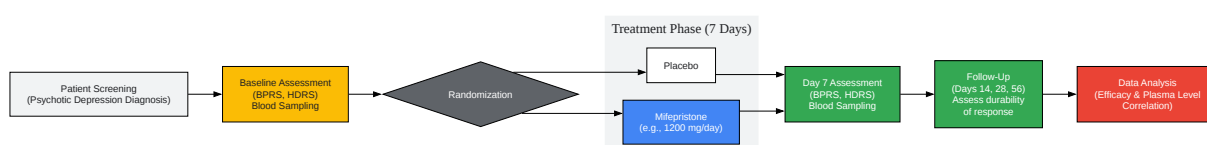
				mifepristone group (7 of 15) had a $\geq 50\%$ decline on the BPRS positive symptom subscale compared to placebo (2 of 15).
Double-Blind, Placebo-Controlled Crossover	5	600 mg/day	4 days	All 5 patients showed substantial improvements in Hamilton Depression scores; 4 of 5 showed improvement in Brief Psychiatric Rating Scale scores. [10]

A typical study design for this indication is a multicenter, randomized, double-blind, placebo-controlled trial.[\[12\]](#)

- Participants: Patients meeting DSM criteria for major depression with psychotic features.[\[12\]](#)
- Intervention: Patients are randomly assigned to receive a fixed dose of mifepristone (e.g., 300 mg, 600 mg, or 1200 mg daily) or a placebo for a short duration, typically 7 days.[\[12\]](#)
- Primary Outcome: The primary endpoint is often the proportion of responders, defined as a significant (e.g., $\geq 50\%$) reduction in psychotic symptoms as measured by a validated scale,

such as the Brief Psychiatric Rating Scale (BPRS) positive symptom subscale, at both an early (Day 7) and a later follow-up point (e.g., Day 56).[11][12]

- Assessments: Clinical assessments are performed at baseline and several follow-up points. Blood samples are collected to measure plasma concentrations of mifepristone, cortisol, and ACTH to correlate with clinical response.[8][11]



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Workflow of a double-blind, placebo-controlled mifepristone trial.

Uterine Fibroids (Leiomyomas): A Progesterone-Modulating Alternative

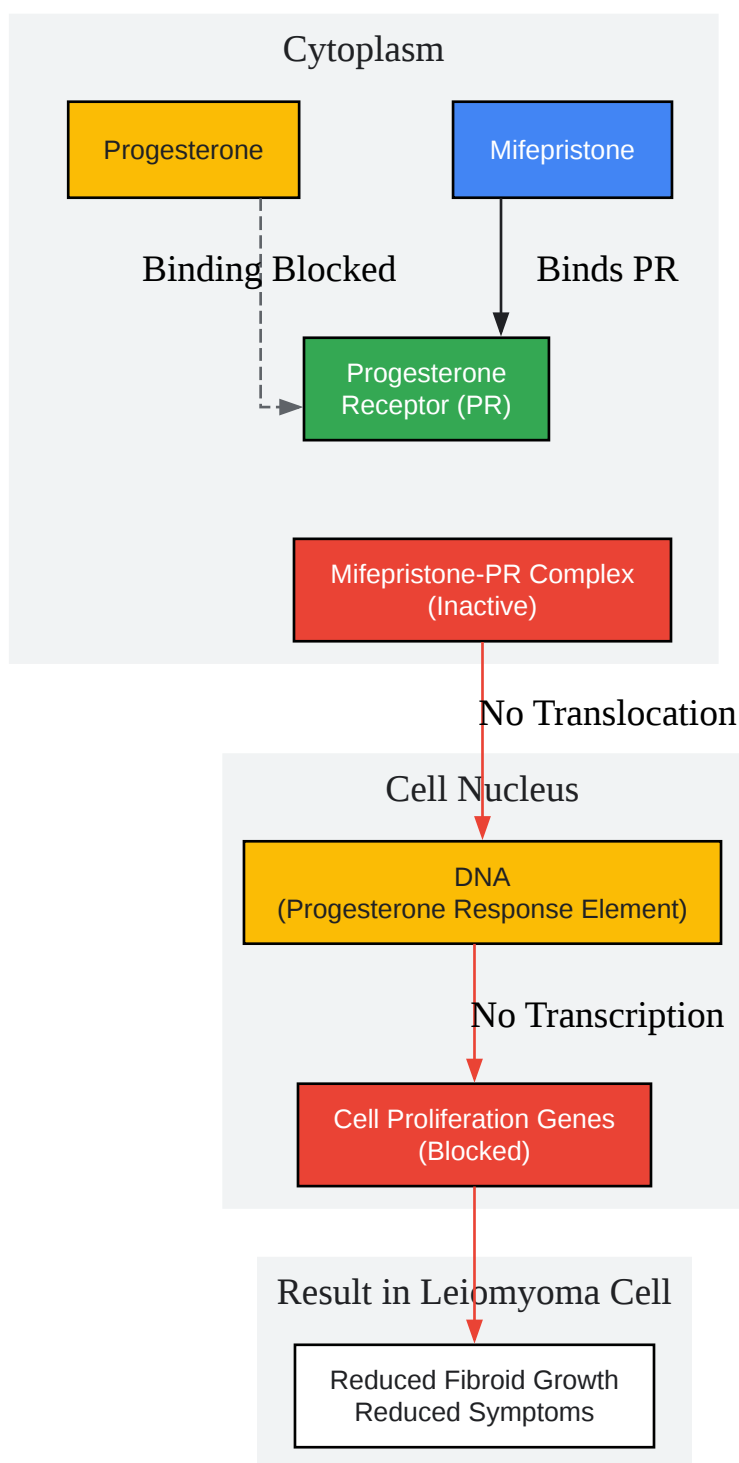
Uterine fibroids are common, benign tumors whose growth is often progesterone-dependent. [13] Mifepristone, as a progesterone receptor antagonist, can reduce fibroid volume and associated symptoms like heavy menstrual bleeding.[14] It is often compared to other selective progesterone receptor modulators (SPRMs) like Ulipristal Acetate.

Parameter	Mifepristone (25 mg/day)	Ulipristal Acetate (5 or 10 mg/day)	Key Comparison Findings	Reference
Fibroid Size Reduction	Effective, especially for fibroids <3 cm (achieving ~40% reduction).	More effective than mifepristone, particularly for fibroids 3-5 cm.	Ulipristal is generally more effective in reducing fibroid volume.	[13] [14] [15]
Menorrhagia (Heavy Bleeding) Reduction	Effective (~50% reduction for fibroids <3 cm).	Highly effective, with >80% of patients achieving controlled bleeding.	Both are effective, with Ulipristal often showing higher rates of amenorrhea.	[14] [16]
Pain Reduction	Effective, particularly for smaller fibroids.	Significant pain reduction.	Both drugs effectively reduce pain symptoms.	[14]
Hemoglobin (Hb) Level Improvement	Significant rise in Hb levels.	Significant rise in Hb levels.	Both are equally efficacious in improving Hb levels due to reduced bleeding.	[13] [16]

The following describes a prospective, double-blind, case-control or randomized controlled trial comparing mifepristone and ulipristal acetate.[\[13\]](#)[\[14\]](#)

- Participants: Premenopausal women with symptomatic uterine fibroids, confirmed by ultrasonography.[\[13\]](#)
- Intervention: Patients are randomized into two groups. Group A receives Ulipristal Acetate (e.g., 5 mg daily), and Group B receives Mifepristone (e.g., 25 mg daily) for a period of 3 months.[\[13\]](#)

- **Primary Outcome Measures:** The primary endpoints typically include the percentage reduction in fibroid volume (measured by transvaginal ultrasonography), reduction in menstrual blood loss (assessed via a Pictorial Blood Loss Assessment Chart), and improvement in hemoglobin levels.[\[13\]](#)
- **Assessments:** Evaluations are conducted at baseline and after the 3-month treatment period. Safety and side effect profiles are also monitored throughout the study.[\[13\]](#)



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Mifepristone blocks progesterone, inhibiting fibroid cell growth.

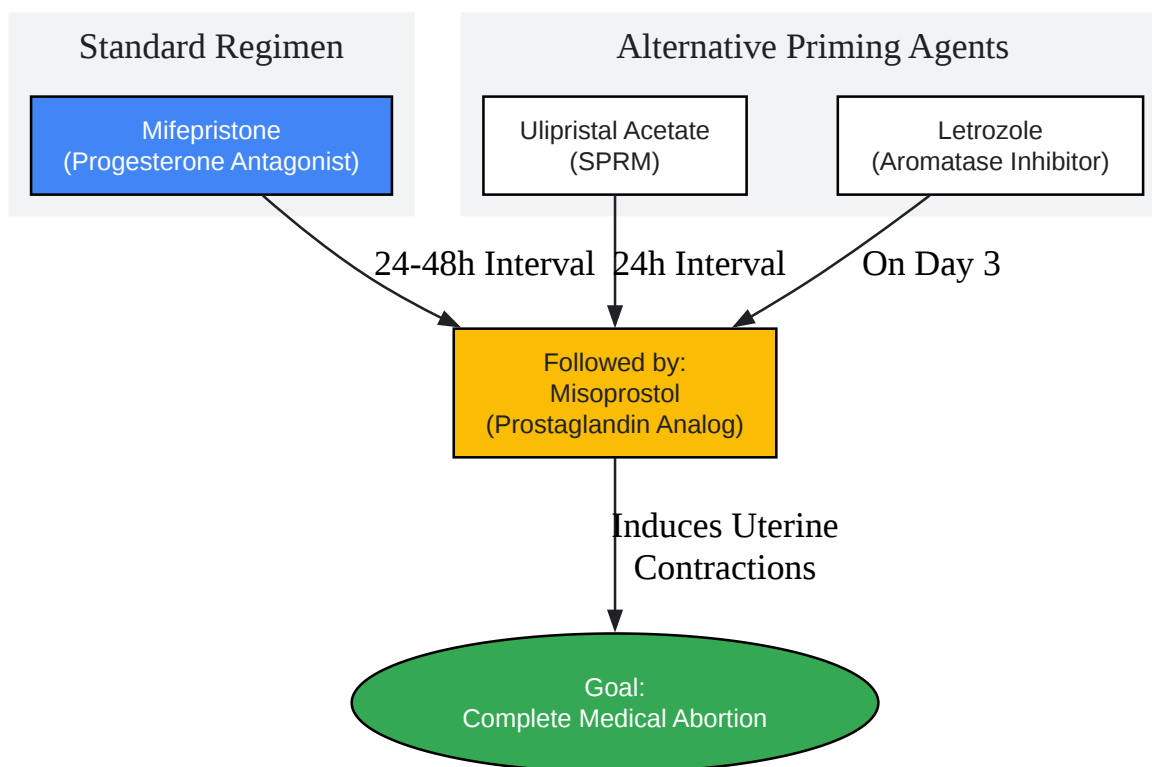
Medical Abortion: Efficacy and Alternatives

The combination of mifepristone followed by a prostaglandin analog (misoprostol) is the most widely studied and utilized regimen for first-trimester medical abortion.[17][18] However, research into alternatives is ongoing, driven by the need for more accessible or cheaper options.[19][20]

Regimen	N (Evaluable Patients)	Gestational Age	Efficacy (Complete Abortion Rate)	Reference
Mifepristone (200mg) + Misoprostol (800µg buccal)	13,373	Up to 63 days	97.7%	[17]
Mifepristone (600mg) + Misoprostol (400µg oral, 48h interval)	1,104	Up to 63 days	92.8%	[21]
Ulipristal Acetate (60mg) + Misoprostol (800µg buccal)	129	Up to 63 days	97%	[22]
Letrozole (10mg x3 days) + Misoprostol (800µg vaginal)	147	Up to 70 days	97.8% (non-inferior to mifepristone)	[23]
Methotrexate + Misoprostol	>100 per study	First Trimester	70% to 97% (variable)	[19]
Misoprostol Alone	>100 per study	First Trimester	84% to 96% (variable)	[19]

The following describes a prospective, open-label, non-inferiority randomized controlled trial. [23]

- Participants: Women with a confirmed intrauterine pregnancy (e.g., up to 10 weeks gestation) seeking medical abortion.[20]
- Intervention: Participants are randomly assigned to one of two arms. The control group receives the standard regimen: 200 mg oral mifepristone, followed 24-48 hours later by 800 µg vaginal misoprostol. The intervention group receives an alternative, such as 10 mg oral letrozole daily for 3 days, followed by 800 µg vaginal misoprostol on the third day.[20][23]
- Primary Outcome: The primary outcome is the rate of complete abortion without the need for surgical intervention, typically assessed at a follow-up visit up to 42 days post-treatment.[23]
- Assessments: Secondary outcomes include the induction-to-expulsion interval, duration of bleeding, pain scores, side effects, and patient satisfaction.[23]



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Comparison of priming agents used before misoprostol.

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